DHPS Affinity: PABA vs. Sulfanilamide
In the bacterial folate biosynthesis pathway, 4-aminobenzoic acid (PABA) serves as the natural substrate for dihydropteroate synthase (DHPS), exhibiting a Michaelis constant (Km) of 2.5 µM in partially purified Escherichia coli enzyme preparations [1]. The structural analog sulfanilamide acts as a competitive inhibitor of this enzyme with an IC50 of 320 µM [1]. The 128-fold difference between the substrate Km and inhibitor IC50 quantitatively defines PABA's role as the preferred enzymatic partner and highlights sulfanilamide's relatively weak binding despite structural mimicry. This differential binding is the mechanistic basis for sulfonamide antibiotic action and explains why PABA can reverse sulfonamide-induced growth inhibition in bacteria [2].
| Evidence Dimension | Dihydropteroate synthase (DHPS) binding affinity |
|---|---|
| Target Compound Data | Km = 2.5 µM |
| Comparator Or Baseline | Sulfanilamide: IC50 = 320 µM |
| Quantified Difference | 128-fold difference (Km vs. IC50) |
| Conditions | Partially purified DHPS from Escherichia coli; in vitro enzyme assay |
Why This Matters
Selecting PABA over sulfanilamide is essential for studies requiring native substrate activity or for reversing sulfonamide inhibition, while sulfanilamide is appropriate for competitive inhibition assays.
- [1] McCullough JL, Maren TH. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Antimicrob Agents Chemother. 1973;3(6):665-669. View Source
- [2] Woods DD. The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide. Br J Exp Pathol. 1940;21(2):74-90. View Source
